Bemotrizinol

Catalog No.
S520725
CAS No.
187393-00-6
M.F
C38H49N3O5
M. Wt
627.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bemotrizinol

CAS Number

187393-00-6

Product Name

Bemotrizinol

IUPAC Name

5-(2-ethylhexoxy)-2-[4-[4-(2-ethylhexoxy)-2-hydroxyphenyl]-6-(4-methoxyphenyl)-1,3,5-triazin-2-yl]phenol

Molecular Formula

C38H49N3O5

Molecular Weight

627.8 g/mol

InChI

InChI=1S/C38H49N3O5/c1-6-10-12-26(8-3)24-45-30-18-20-32(34(42)22-30)37-39-36(28-14-16-29(44-5)17-15-28)40-38(41-37)33-21-19-31(23-35(33)43)46-25-27(9-4)13-11-7-2/h14-23,26-27,42-43H,6-13,24-25H2,1-5H3

InChI Key

XVAMCHGMPYWHNL-UHFFFAOYSA-N

SMILES

CCCCC(CC)COC1=CC(=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)OC)C4=C(C=C(C=C4)OCC(CC)CCCC)O)O

Solubility

Insoluble

Synonyms

Bemotrizinol; Tinosorb S

Canonical SMILES

CCCCC(CC)COC1=CC(=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)OC)C4=C(C=C(C=C4)OCC(CC)CCCC)O)O

Description

The exact mass of the compound Bemotrizinol is 627.3672 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Bemotrizinol, also known as bis-ethylhexyloxyphenol methoxyphenyl triazine (BEMT), is an organic ultraviolet (UV) filter commonly used in sunscreens []. Research highlights its effectiveness as a broad-spectrum UV blocker and explores its potential benefits compared to other sunscreen agents.

  • Broad-Spectrum Protection

    Bemotrizinol absorbs UVA and UVB radiation, ranging from 280 to 400 nanometers (nm) []. This offers protection against both the burning UVB rays and the deeper penetrating UVA rays which contribute to skin aging and wrinkling [].

  • Improved Formulation and Stability

    One area of research focuses on overcoming bemotrizinol's limited water solubility. Studies explore methods like nanoemulsions to improve its incorporation into sunscreen formulations while maintaining its protective properties []. Research also suggests bemotrizinol demonstrates good photostability, meaning it remains effective when exposed to sunlight [].

  • Safety and Potential Advantages

    Bemotrizinol is generally well-tolerated and shows low penetration through the skin, reducing potential systemic side effects []. Studies suggest it may cause less allergic contact dermatitis compared to some other sunscreen ingredients.

Bemotrizinol, also known as bis-ethylhexyloxyphenol methoxyphenyl triazine, is an organic compound primarily utilized as a broad-spectrum ultraviolet (UV) filter in sunscreen formulations. This compound effectively absorbs both UVA and UVB radiation, with absorption peaks at 310 nm and 340 nm, providing significant protection against skin damage caused by sun exposure. It is characterized by its high oil solubility and excellent photostability, which allows it to maintain effectiveness even after prolonged exposure to sunlight. Bemotrizinol is marketed under various brand names, including Tinosorb S and Escalol S, and has been approved for use in the European Union and Australia, though it is still awaiting approval from the United States Food and Drug Administration .

Bemotrizinol's sun protection mechanism relies on its ability to absorb UV radiation. When UV rays strike a bemotrizinol molecule, the energy from the rays is absorbed by the molecule's electrons, promoting them to a higher energy state []. This absorption process prevents the UV radiation from reaching the skin, thereby protecting it from potential damage [].

Bemotrizinol exhibits low skin penetration, which minimizes systemic exposure and potential side effects. It has been shown to be well-tolerated with a low incidence of allergic reactions compared to other sunscreen agents. Importantly, in vitro studies indicate that bemotrizinol does not exhibit estrogenic or androgenic activity, making it a safer alternative for consumers concerned about hormonal effects from sunscreen ingredients . Clinical trials have demonstrated its effectiveness in preventing conditions like polymorphic light eruption .

Bemotrizinol is primarily used in cosmetic products aimed at sun protection. Its applications include:

  • Sunscreens: Providing broad-spectrum UV protection.
  • Moisturizers: Enhancing skin protection against UV damage.
  • Makeup Products: Incorporated into foundations and BB creams for added sun protection.
  • Hair Care: Used in solar hair oils to protect hair from UV damage .

Studies have indicated that bemotrizinol works synergistically with other UV filters such as bisoctrizole and ethylhexyl triazone to enhance sun protection factor (SPF) ratings . Its ability to stabilize other active ingredients makes it a valuable component in formulating effective sunscreen products. Furthermore, due to its low systemic absorption, it poses minimal risk of adverse interactions when used in combination with other topical agents.

Bemotrizinol shares similarities with several other organic UV filters used in sunscreens. Below is a comparison highlighting its uniqueness:

Compound NameTypeAbsorption Range (nm)PhotostabilityHormonal Activity
BemotrizinolOrganic280 - 400ExcellentNone
AvobenzoneOrganic320 - 400ModerateNone
OxybenzoneOrganic290 - 350PoorEstrogenic
BisoctrizoleOrganic290 - 400HighNone
Ethylhexyl TriazoneOrganic290 - 400ModerateNone

Uniqueness of Bemotrizinol:

  • Broad-spectrum absorption: Covers both UVA and UVB rays effectively.
  • High photostability: Maintains efficacy after prolonged sun exposure.
  • Minimal systemic absorption: Reduces potential side effects compared to some other organic filters.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

10.4

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

627.36722167 g/mol

Monoisotopic Mass

627.36722167 g/mol

Boiling Point

>400

Heavy Atom Count

46

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

PWZ1720CBH

Drug Indication

Indicated as an active sunscreen agent.

Mechanism of Action

By absorbing UV-A and UVB rays ranging from 280 to 400nm, bemotrizinol serves to prevent the formation of free radicals induced by UV radiation.

Absorption Distribution and Excretion

No pharmacokinetic data available.

Metabolism Metabolites

No pharmacokinetic data available.

Wikipedia

Bemotrizinol

Biological Half Life

No pharmacokinetic data available.

Dates

Modify: 2023-08-15
1: Ashby J, Tinwell H, Plautz J, Twomey K, Lefevre PA. Lack of binding to isolated estrogen or androgen receptors, and inactivity in the immature rat uterotrophic assay, of the ultraviolet sunscreen filters Tinosorb M-active and Tinosorb S. Regul Toxicol Pharmacol. 2001 Dec;34(3):287-91. PubMed PMID: 11754532.
2: Benevenuto CG, Guerra LO, Gaspar LR. Combination of retinyl palmitate and UV-filters: phototoxic risk assessment based on photostability and in vitro and in vivo phototoxicity assays. Eur J Pharm Sci. 2015 Feb 20;68:127-36. doi: 10.1016/j.ejps.2014.12.007. Epub 2014 Dec 19. PubMed PMID: 25533240.
3: Chatelain E, Gabard B. Photostabilization of butyl methoxydibenzoylmethane (Avobenzone) and ethylhexyl methoxycinnamate by bis-ethylhexyloxyphenol methoxyphenyl triazine (Tinosorb S), a new UV broadband filter. Photochem Photobiol. 2001 Sep;74(3):401-6. PubMed PMID: 11594052.
4: Diffey B. New Sunscreens and the Precautionary Principle. JAMA Dermatol. 2016 May 1;152(5):511-2. doi: 10.1001/jamadermatol.2015.6069. PubMed PMID: 26885870.
5: Dencausse L, Galland A, Clamou JL, Basso J. Validation of HPLC method for quantitative determination of Tinosorb S and three other sunscreens in a high protection cosmetic product. Int J Cosmet Sci. 2008 Oct;30(5):373-82. doi: 10.1111/j.1468-2494.2008.00461.x. PubMed PMID: 18822044.
6: Zgadzaj A, Skrzypczak A, Welenc I, Ługowska A, Parzonko A, Siedlecka E, Sommer S, Sikorska K, Nałęcz-Jawecki G. Evaluation of photodegradation, phototoxicity and photogenotoxicity of ofloxacin in ointments with sunscreens and in solutions. J Photochem Photobiol B. 2015 Mar;144:76-84. doi: 10.1016/j.jphotobiol.2015.01.015. Epub 2015 Feb 17. PubMed PMID: 25728226.
7: Souza C, Maia Campos PMBG. Development of a HPLC method for determination of four UV filters in sunscreen and its application to skin penetration studies. Biomed Chromatogr. 2017 Dec;31(12). doi: 10.1002/bmc.4029. Epub 2017 Jul 10. PubMed PMID: 28623841.
8: Peres DD, Ariede MB, Candido TM, de Almeida TS, Lourenço FR, Consiglieri VO, Kaneko TM, Velasco MV, Baby AR. Quality by design (QbD), Process Analytical Technology (PAT), and design of experiment applied to the development of multifunctional sunscreens. Drug Dev Ind Pharm. 2017 Feb;43(2):246-256. doi: 10.1080/03639045.2016.1236809. Epub 2016 Oct 13. PubMed PMID: 27627681.
9: Puglia C, Damiani E, Offerta A, Rizza L, Tirendi GG, Tarico MS, Curreri S, Bonina F, Perrotta RE. Evaluation of nanostructured lipid carriers (NLC) and nanoemulsions as carriers for UV-filters: characterization, in vitro penetration and photostability studies. Eur J Pharm Sci. 2014 Jan 23;51:211-7. doi: 10.1016/j.ejps.2013.09.023. Epub 2013 Oct 21. PubMed PMID: 24157543.
10: Köpke D, Müller RH, Pyo SM. Phenylethyl resorcinol smartLipids for skin brightening - Increased loading & chemical stability. Eur J Pharm Sci. 2019 Sep 1;137:104992. doi: 10.1016/j.ejps.2019.104992. Epub 2019 Jul 11. PubMed PMID: 31302211.
11: Werner MJ. Perspective: protect the USA from UVA. Nature. 2014 Nov 20;515(7527):S126. doi: 10.1038/515S126a. PubMed PMID: 25407712.
12: Young AR, Greenaway J, Harrison GI, Lawrence KP, Sarkany R, Douki T, Boyer F, Josse G, Questel E, Monteil C, Rossi AB. Sub-optimal Application of a High SPF Sunscreen Prevents Epidermal DNA Damage in Vivo. Acta Derm Venereol. 2018 Oct 10;98(9):880-887. doi: 10.2340/00015555-2992. PubMed PMID: 29944164.
13: Peres DD, Sarruf FD, de Oliveira CA, Velasco MVR, Baby AR. Ferulic acid photoprotective properties in association with UV filters: multifunctional sunscreen with improved SPF and UVA-PF. J Photochem Photobiol B. 2018 Aug;185:46-49. doi: 10.1016/j.jphotobiol.2018.05.026. Epub 2018 May 26. PubMed PMID: 29864725.
14: Hüglin D. Advanced UV Absorbers for the Protection of Human Skin. Chimia (Aarau). 2016;70(7-8):496-501. doi: 10.2533/chimia.2016.496. Review. PubMed PMID: 27561611.
15: Freitas JV, Lopes NP, Gaspar LR. Photostability evaluation of five UV-filters, trans-resveratrol and beta-carotene in sunscreens. Eur J Pharm Sci. 2015 Oct 12;78:79-89. doi: 10.1016/j.ejps.2015.07.004. Epub 2015 Jul 6. PubMed PMID: 26159738.
16: Shaw T, Simpson B, Wilson B, Oostman H, Rainey D, Storrs F. True photoallergy to sunscreens is rare despite popular belief. Dermatitis. 2010 Jul-Aug;21(4):185-98. PubMed PMID: 20646669.
17: Dueva-Koganov OV, Rocafort C, Orofino S, Osterwalder U, Brito J. Addressing technical challenges associated with the FDA's proposed rules for the UVA in vitro testing procedure. J Cosmet Sci. 2009 Nov-Dec;60(6):587-98. PubMed PMID: 20038348.
18: Freitas JV, Gaspar LR. In vitro photosafety and efficacy screening of apigenin, chrysin and beta-carotene for UVA and VIS protection. Eur J Pharm Sci. 2016 Jun 30;89:146-53. doi: 10.1016/j.ejps.2016.04.032. Epub 2016 Apr 26. PubMed PMID: 27130544.
19: Souza C, Campos PMBGM. Development and photoprotective effect of a sunscreen containing the antioxidants Spirulina and dimethylmethoxy chromanol on sun-induced skin damage. Eur J Pharm Sci. 2017 Jun 15;104:52-64. doi: 10.1016/j.ejps.2017.03.026. Epub 2017 Mar 22. PubMed PMID: 28341613.
20: Jansen R, Osterwalder U, Wang SQ, Burnett M, Lim HW. Photoprotection: part II. Sunscreen: development, efficacy, and controversies. J Am Acad Dermatol. 2013 Dec;69(6):867.e1-14; quiz 881-2. doi: 10.1016/j.jaad.2013.08.022. PubMed PMID: 24238180.

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